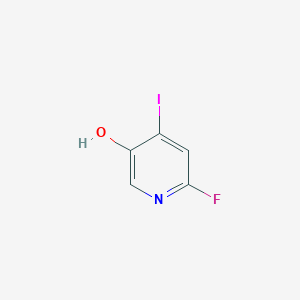
1-cyclopropylbut-3-en-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropylbut-3-en-1-amine hydrochloride (1-CBH) is a versatile synthetic compound that has been used in a variety of scientific applications, including medicinal chemistry, organic synthesis, and biochemistry. 1-CBH is a cyclic amine containing a cyclopropyl group, and is a derivative of cyclobutane. It is a white crystalline solid that is soluble in water and organic solvents, making it an ideal reagent for laboratory experiments. 1-CBH has been used in a variety of medicinal, biochemical and physiological studies, and its molecular structure makes it a useful tool for further research.
Aplicaciones Científicas De Investigación
1-cyclopropylbut-3-en-1-amine hydrochloride has been used in a variety of scientific research applications, including medicinal chemistry, organic synthesis, and biochemistry. In medicinal chemistry, 1-cyclopropylbut-3-en-1-amine hydrochloride has been used as a starting material for the synthesis of a variety of therapeutically active compounds. In organic synthesis, 1-cyclopropylbut-3-en-1-amine hydrochloride has been used as a reagent in the synthesis of a variety of compounds, including heterocycles, polymers, and pharmaceuticals. In biochemistry, 1-cyclopropylbut-3-en-1-amine hydrochloride has been used as a reagent in the synthesis of a variety of biologically active compounds, including neurotransmitters and hormones.
Mecanismo De Acción
The mechanism of action of 1-cyclopropylbut-3-en-1-amine hydrochloride is not fully understood. However, it is believed that the cyclopropyl group of 1-cyclopropylbut-3-en-1-amine hydrochloride can interact with the active sites of enzymes and other proteins, leading to changes in the structure and/or activity of the proteins. This can lead to changes in the biochemical and physiological effects of the compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-cyclopropylbut-3-en-1-amine hydrochloride are not fully understood. However, it has been shown to have an inhibitory effect on the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. In addition, 1-cyclopropylbut-3-en-1-amine hydrochloride has been shown to have an inhibitory effect on the activity of the enzyme lipoxygenase, which is involved in the metabolism of unsaturated fatty acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-cyclopropylbut-3-en-1-amine hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is soluble in both water and organic solvents. In addition, it is relatively easy to synthesize and has a wide range of applications. However, there are some limitations to its use in laboratory experiments. It is not very stable at high temperatures, and it can be difficult to obtain pure samples.
Direcciones Futuras
There are a number of potential future directions for research on 1-cyclopropylbut-3-en-1-amine hydrochloride. These include further studies on its mechanism of action, its potential use in the synthesis of therapeutically active compounds, and its potential use in the synthesis of biologically active compounds. In addition, further studies on its biochemical and physiological effects could lead to a better understanding of its potential therapeutic applications. Finally, further studies on its stability and synthesis methods could lead to improved methods for its preparation and use in laboratory experiments.
Métodos De Síntesis
1-cyclopropylbut-3-en-1-amine hydrochloride is synthesized through a two-step process. The first step involves the reaction of cyclobutane with hydrochloric acid in the presence of an acid catalyst to form 1-cyclopropylbut-3-en-1-ol. The second step involves the reaction of the 1-cyclopropylbut-3-en-1-ol with an amine reagent, such as triethylamine, to produce 1-cyclopropylbut-3-en-1-amine hydrochloride. This reaction is typically performed at room temperature and is highly efficient.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-cyclopropylbut-3-en-1-amine hydrochloride involves the reaction of cyclopropylmethylamine with acetylene in the presence of a palladium catalyst to form 1-cyclopropylbut-3-en-1-amine. This intermediate is then reacted with hydrochloric acid to form the final product, 1-cyclopropylbut-3-en-1-amine hydrochloride.", "Starting Materials": [ "Cyclopropylmethylamine", "Acetylene", "Palladium catalyst", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclopropylmethylamine is reacted with acetylene in the presence of a palladium catalyst to form 1-cyclopropylbut-3-en-1-amine.", "Step 2: 1-cyclopropylbut-3-en-1-amine is reacted with hydrochloric acid to form 1-cyclopropylbut-3-en-1-amine hydrochloride." ] } | |
Número CAS |
2758005-42-2 |
Nombre del producto |
1-cyclopropylbut-3-en-1-amine hydrochloride |
Fórmula molecular |
C7H14ClN |
Peso molecular |
147.6 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



